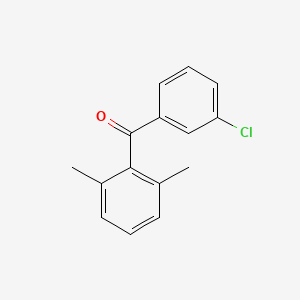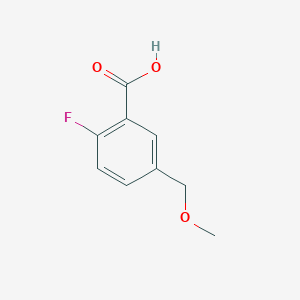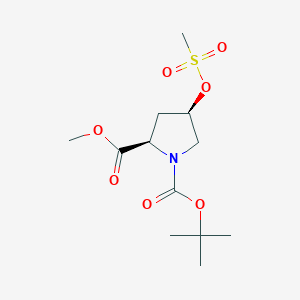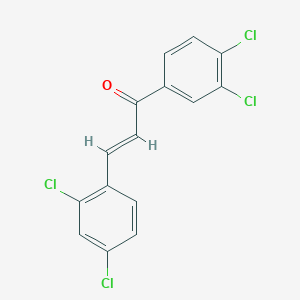
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one, also known as 3,4-dichloro-2-propenyl-2,4-dichlorophenyl ketone (DPDK), is a widely studied organic compound with a variety of applications in scientific research. It is a powerful, yet selective, inhibitor of enzymes, and has been used in the study of several biochemical processes, including cancer and inflammation. DPDK has also been used in the development of new drugs and therapeutic agents.
Scientific Research Applications
DPDK has been used in a variety of scientific research applications. It has been used in the study of cancer and inflammation, and as a tool to study the mechanisms of action of various drugs and therapeutic agents. DPDK has also been used in the development of new drugs, including those targeting cancer and inflammation. In addition, DPDK has been used in the study of enzyme inhibition, and has been shown to be a potent and selective inhibitor of several enzymes.
Mechanism of Action
The mechanism of action of DPDK is not fully understood. However, it is believed that DPDK binds to the active site of enzymes, blocking their activity. This inhibits the enzyme’s ability to catalyze the reaction, resulting in the inhibition of the biochemical process.
Biochemical and Physiological Effects
DPDK has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including cyclooxygenase (COX), lipoxygenase (LOX), and 5-lipoxygenase (5-LOX). Inhibition of these enzymes results in the inhibition of the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes, which are involved in the development of inflammation and other diseases. In addition, DPDK has been shown to inhibit the activity of several cancer-related proteins, such as Akt, mTOR, and STAT3, which are involved in the progression of cancer.
Advantages and Limitations for Lab Experiments
DPDK has several advantages and limitations for lab experiments. One advantage is that it is a potent and selective inhibitor of several enzymes, making it a useful tool in the study of biochemical processes. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, DPDK is not suitable for in vivo experiments due to its toxicity.
Future Directions
There are several potential future directions for the use of DPDK. One potential direction is the development of more selective inhibitors of enzymes, which could be used to study specific biochemical pathways. In addition, DPDK could be used to develop new drugs and therapeutic agents for the treatment of cancer and inflammation. Finally, DPDK could be used in the study of other diseases, such as Alzheimer’s and Parkinson’s, as it has been shown to inhibit the activity of several proteins involved in these diseases.
Synthesis Methods
DPDK is synthesized in a two-step process. The first step involves the reaction of 2,4-dichlorophenylacetic acid with (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid, in the presence of a base, to form the intermediate (2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-onephenylacetic acid ethyl ester. This intermediate is then reacted with ethyl chloroformate to form the final product, DPDK. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
properties
IUPAC Name |
(E)-3-(2,4-dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4O/c16-11-4-1-9(13(18)8-11)3-6-15(20)10-2-5-12(17)14(19)7-10/h1-8H/b6-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXCWBCIPYMWDBG-ZZXKWVIFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=CC2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C(=O)/C=C/C2=C(C=C(C=C2)Cl)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dichlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde](/img/structure/B6317822.png)
![Cyclopentyl-[3-(2H-pyrazol-3-yl)-benzyl]-amine, 95%](/img/structure/B6317823.png)
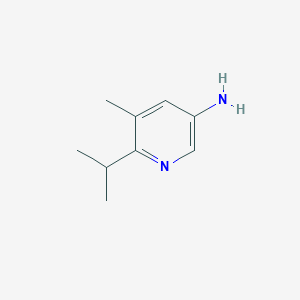
![4-(5-Carbamoyl-[1,2,4]oxadiazol-3-yl)-benzoic acid tert-butyl ester](/img/structure/B6317840.png)
![Benzyl-[3-(1-methyl-1H-pyrazol-4-yl)-benzyl]-amine, 95%](/img/structure/B6317844.png)
![Cycloheptyl-(4-[1,2,3]triazol-1-yl-benzyl)-amine, 95%](/img/structure/B6317849.png)


